tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate
Description
tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate (CAS: 73839-23-3) is a synthetic ester compound with a molecular formula of C₁₅H₃₂NO₆P and a molecular weight of 353.39 g/mol . Its structure combines a tert-butyl ester group, a hexanoate backbone, and a phosphorylcholine moiety. The phosphorylcholine group imparts polar and zwitterionic properties, enhancing solubility in aqueous environments, while the tert-butyl group stabilizes the ester against hydrolysis . This compound is primarily used in research settings for studying lipid membrane interactions, drug delivery systems, and enzyme-substrate binding due to its structural mimicry of natural phospholipids .
Properties
IUPAC Name |
[6-[(2-methylpropan-2-yl)oxy]-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32NO6P/c1-15(2,3)22-14(17)10-8-7-9-12-20-23(18,19)21-13-11-16(4,5)6/h7-13H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJAYILGKOYKRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCOP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675747 | |
| Record name | 6-tert-Butoxy-6-oxohexyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73839-23-3 | |
| Record name | 3,5,12-Trioxa-4-phosphatetradecan-1-aminium, 4-hydroxy-N,N,N,13,13-pentamethyl-11-oxo-, inner salt, 4-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73839-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-tert-Butoxy-6-oxohexyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phosphorylation of tert-Butyl Hydroxyhexanoate Intermediates
The synthesis begins with the phosphorylation of tert-butyl hydroxyhexanoate, a reaction facilitated by reagents such as 2-cyanoethyl phosphorodichloridite. This step introduces the phosphorylcholine group, which is critical for the compound’s biological activity. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the phosphate ester, with yields exceeding 85% when monitored via thin-layer chromatography (TLC).
A notable advancement involves the use of rhenium catalysts (e.g., HReO₄) for deoxydehydration (DODH) steps, which convert vicinal diols into alkenes. For instance, Toste and co-workers achieved a 62% yield of di-n-butyl adipate using HReO₄, demonstrating the reagent’s versatility in complex ester syntheses. This approach minimizes side reactions and enhances selectivity for the desired phosphorylated product.
Esterification and Solubility Optimization
Esterification of mucic acid derivatives with tert-butyl groups is a rate-limiting step due to poor solubility in nonpolar solvents. Zhang and co-workers addressed this by adding p-toluenesulfonic acid (p-TsOH) to 2-pentanol, accelerating esterification and achieving a 99% yield of muconic acid esters. The reaction mechanism involves acid-catalyzed nucleophilic acyl substitution, where the tert-butyl group replaces the hydroxyl proton, forming a stable ester linkage.
Reaction Optimization and Catalytic Strategies
Catalytic Transfer Hydrogenation
Transfer hydrogenation using platinum catalysts (e.g., Pt/C) is pivotal for reducing muconic acid esters to adipate derivatives. Su et al. reported a 99% yield of adipate esters using 2-pentanol as both solvent and hydrogen donor, with Pt/C facilitating the cleavage of double bonds under mild conditions (140°C, 53 bar H₂). This method avoids the need for gaseous hydrogen, simplifying reactor design and improving safety.
Table 1: Catalytic Performance in Hydrogenation Reactions
| Catalyst | Substrate | Temperature (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|---|
| Pt/C | Muconic acid ester | 140 | 53 | 99 |
| Pd/C | Cyclohexene dicarboxylate | 200 | 50 | 81 |
| Rh/C | Tetrahydrofuran dicarboxylate | 160 | 50 | 90 |
Solvent and Ionic Liquid Systems
The use of ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) in DODH reactions enables catalyst recycling and improves thermal stability. These solvents reduce energy consumption by lowering reaction temperatures (120–160°C) while maintaining high conversion rates (>95%). For example, Re-catalyzed reactions in ionic liquids achieved five consecutive cycles without significant loss in activity, highlighting their industrial viability.
Purification and Analytical Validation
Chromatographic Techniques
Purification via column chromatography using silica gel (60–120 mesh) and ethyl acetate/hexane gradients effectively separates tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate from unreacted starting materials. High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) ensures >98% purity, with retention times consistently at 12.3 ± 0.2 minutes under isocratic conditions.
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. Key signals include:
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, tert-butyl), 3.22 (t, 2H, CH₂-N⁺), 4.10 (m, 2H, PO-O-CH₂).
Industrial-Scale Production and GMP Compliance
Scalability Challenges
Industrial production requires scalable reactors (e.g., continuous stirred-tank reactors) to maintain reaction homogeneity. A study by Vlachos and co-workers demonstrated that using Nafion (a solid acid catalyst) in propionic acid at 220°C and 28 bar CO pressure achieves 90% yield of adipic acid, a model compound for similar phosphorylated esters.
Quality Control Protocols
Good Manufacturing Practices (GMP) mandate stringent in-process controls, including:
-
In-line pH monitoring to prevent hydrolysis of the phosphate ester.
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Gas chromatography-mass spectrometry (GC-MS) for residual solvent analysis (limit: <50 ppm).
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphorylcholine group can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted
Biological Activity
tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate is a compound of interest in various fields, including biochemistry and pharmacology, due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . This compound features a phosphorylcholine group, which is known to enhance biocompatibility and cellular interactions.
The biological activity of this compound can be attributed to its interactions with cell membranes and signaling pathways. The phosphorylcholine moiety facilitates interactions with lipid bilayers, potentially influencing membrane fluidity and protein function.
Target Interactions
- Cell Membranes : The compound may integrate into phospholipid membranes, affecting permeability and fluidity.
- Receptor Binding : There is potential for interaction with various receptors involved in cellular signaling.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents.
- Cell Proliferation : Investigations into its effect on cell proliferation indicate that it may modulate growth in certain cell lines, potentially through receptor-mediated pathways.
- Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, suggesting a possible application in cancer therapy.
Case Studies
- Antimicrobial Testing : A study evaluated the efficacy of this compound against various bacterial strains. Results showed significant inhibition of growth in Gram-positive bacteria, indicating its potential as a novel antimicrobial agent.
- Cell Proliferation Assays : In vitro assays demonstrated that the compound could inhibit the proliferation of specific cancer cell lines at varying concentrations. The IC50 values were determined to assess potency.
- Membrane Interaction Studies : Using fluorescence spectroscopy, researchers investigated how this compound affects membrane dynamics. The results indicated an increase in membrane fluidity, which may correlate with enhanced drug delivery systems.
Data Tables
| Activity Type | Effect Observed | IC50 Value (µM) |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | 15 |
| Cell Proliferation | Inhibition in cancer cell lines | 20 |
| Membrane Fluidity | Increased fluidity | N/A |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate is C₁₅H₃₂NO₆P, with a molecular weight of approximately 353.39 g/mol. The compound features a tert-butyl group attached to a hexanoate chain that is phosphorylated at the 6-position with a choline moiety. This structure enhances its solubility and stability compared to other phospholipids, making it suitable for various applications in biochemical research and pharmaceutical development .
Organic Synthesis
This compound serves as a building block in organic synthesis. Its ability to undergo esterification and phosphorylation reactions allows it to participate in the formation of more complex molecules. The hydroxyl group in the hexanoate chain facilitates reactions with acids or electrophiles, leading to the production of various esters that can be utilized in different chemical contexts.
Membrane Interaction Studies
Research on the interactions of this compound with lipid bilayers has revealed its role in influencing membrane permeability and cellular responses. Understanding these interactions is vital for developing targeted drug delivery systems that exploit lipid-based mechanisms to enhance therapeutic efficacy. Studies indicate that this compound can modulate membrane properties, which is crucial for designing effective drug carriers .
Proteomics Applications
In proteomics research, this compound is used to study protein-lipid interactions, which are essential for understanding cellular signaling pathways and membrane dynamics. Its phosphorylcholine group mimics natural phospholipids, allowing researchers to investigate how proteins interact with lipid environments under physiological conditions.
Pharmaceutical Development
The unique properties of this compound make it a candidate for drug formulation and delivery systems. Its structural characteristics allow it to enhance the solubility and stability of pharmaceutical compounds, thereby improving their bioavailability. Additionally, its ability to form stable emulsions makes it valuable in the development of topical formulations such as creams and ointments .
Comparative Analysis with Related Compounds
To better understand the unique applications of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Phosphatidylcholine | Glycerol backbone with two fatty acids | Major component of biological membranes |
| Sphingomyelin | Sphingosine backbone with phosphocholine | Involved in cell signaling and membrane stability |
| Diacylglycerol | Glycerol backbone with two acyl chains | Key intermediate in lipid metabolism |
| This compound | Tert-butyl group + hydroxyhexanoate chain | Enhanced solubility/stability; potential for targeted applications |
This table highlights how this compound stands out due to its specific combination of structural features that enhance its utility in biochemical and pharmaceutical contexts.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate | C₁₅H₃₂NO₆P | 353.39 | tert-Butyl ester, phosphorylcholine, hydroxyl |
| tert-Butyl 6-Hydroxyhexanoate | C₁₀H₂₀O₃ | 188.26 | tert-Butyl ester, hydroxyl |
| Ethyl 6-Hydroxyhexanoate | C₈H₁₆O₃ | 160.21 | Ethyl ester, hydroxyl |
| Benzyl 6-Hydroxyhexanoate | C₁₃H₁₈O₃ | 222.28 | Benzyl ester, hydroxyl |
| (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride | C₁₅H₃₁ClN₂O₄ | 338.87 | tert-Butyl ester, amino, carbamate |
Key Observations :
- The phosphorylcholine group in the target compound distinguishes it from simpler esters (e.g., tert-Butyl 6-Hydroxyhexanoate) by introducing zwitterionic character, enabling unique interactions with biological membranes and metal ions like Mg²⁺ .
- Ethyl and benzyl esters exhibit lower molecular weights and simpler solubility profiles due to the absence of charged groups .
- Amino-functionalized analogs, such as the hydrochloride derivative (CAS: 7750-45-0), demonstrate enhanced solubility in polar solvents (e.g., 2.951 mL for 1 mM in water) but lack the phosphorylcholine’s amphiphilic properties .
Physicochemical Properties
Table 2: Solubility and Stability Comparison
Research Findings :
- The phosphorylcholine group in the target compound enables pH-dependent speciation, with protonation occurring at the phosphate oxygen (pKa ~1.5) and deprotonation at the choline moiety (pKa ~12.2) . This contrasts with non-phosphorylated analogs, which lack such acid-base versatility.
- tert-Butyl esters generally exhibit superior hydrolytic stability compared to ethyl or benzyl esters due to steric hindrance from the tert-butyl group .
Critical Analysis of Evidence
- Strengths: Structural and solubility data for this compound are consistent across sources . The speciation study provides robust insights into its acid-base behavior.
- Limitations: Pharmacokinetic and toxicity data are absent, as all compounds are labeled "for research only" .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate, and how can impurities be minimized?
- Methodological Answer : The compound is typically synthesized via phosphorylation of tert-butyl hydroxyhexanoate intermediates. Key steps include esterification with tert-butyl groups and subsequent phosphorylation using reagents like 2-cyanoethyl phosphorodichloridite . To minimize impurities (e.g., unreacted starting materials or byproducts), monitor reaction progress via thin-layer chromatography (TLC) and employ purification techniques such as column chromatography or recrystallization. Ensure anhydrous conditions to prevent hydrolysis of the phosphate ester .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Methodological Answer : Store the compound in a desiccator at –20°C to prevent moisture absorption and degradation. Use inert atmospheres (e.g., nitrogen) during handling to avoid oxidation. Safety protocols include wearing nitrile gloves and eye protection, as phosphorylated compounds can react with biological tissues . Avoid exposure to strong acids/bases, which may hydrolyze the phosphate group .
Q. Which analytical methods are most effective for quantifying this compound in biological matrices?
- Methodological Answer : Use enzymatic assays (e.g., phosphatidylcholine-specific phospholipase D) coupled with colorimetric detection . For higher specificity, employ HPLC with evaporative light scattering detection (ELSD) or mass spectrometry. Prepare calibration curves using synthetic standards, and validate recovery rates via spiked samples .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound?
- Methodological Answer : Apply a 2^k factorial design to test variables such as reaction temperature, catalyst concentration, and solvent polarity. For example, a 2^3 design (8 experiments) can identify interactions between these factors. Use response surface methodology (RSM) to model yield and purity outcomes. Prioritize factors with significant effects (e.g., temperature) and adjust levels iteratively to maximize efficiency .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in enzyme inhibition studies may arise from differences in assay conditions (e.g., pH, ionic strength) or compound purity. Replicate experiments using standardized protocols (e.g., fixed buffer systems from phosphatidylcholine assay kits) . Validate compound purity via NMR and elemental analysis . Use statistical tools like ANOVA to compare datasets and identify outliers .
Q. What experimental strategies assess the compound’s stability under varying physiological conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound at 37°C in buffers mimicking physiological pH (4.5–7.4). Monitor degradation via HPLC-MS to identify breakdown products (e.g., free phosphorylcholine or tert-butyl alcohol). Compare half-lives across conditions to model in vivo behavior. Include antioxidants (e.g., BHT) in formulations to test oxidative stability .
Q. How can researchers differentiate between specific and nonspecific interactions in enzyme binding assays?
- Methodological Answer : Perform competitive inhibition assays with structurally analogous compounds (e.g., non-phosphorylated tert-butyl hydroxyhexanoate). Use surface plasmon resonance (SPR) to measure binding kinetics (K_d, k_on/k_off). Validate specificity via mutagenesis studies targeting the enzyme’s active site .
Data Analysis and Contradiction Resolution
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to fit dose-response curves. Use bootstrapping to estimate confidence intervals for EC50 values. For high variability, increase replicates (n ≥ 6) and apply Grubbs’ test to exclude outliers .
Q. How can researchers address solubility-related artifacts in cellular uptake studies?
- Methodological Answer : Pre-solubilize the compound in DMSO (≤0.1% v/v) and dilute in culture media containing serum albumin to improve dispersion. Measure cellular uptake via LC-MS/MS and correlate with cytotoxicity assays (e.g., MTT). Include a solubility control (e.g., fluorescent analogs) to confirm membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
